molecular formula C18H16N4S B257122 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257122
M. Wt: 320.4 g/mol
InChI Key: UGYSJESGBSJWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which have been shown to possess various biological activities. In

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been extensively studied in various in vitro and in vivo models. This compound has been shown to possess significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, it has been reported to exhibit potent antitumor activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been shown to possess significant anti-inflammatory activity by reducing the production of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potent biological activities, high purity, and ease of synthesis. However, there are also some limitations associated with the use of this compound. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions for the research on 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs and therapies based on this compound. Its potent biological activities make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. Another potential direction is the exploration of its mechanism of action. Further studies are needed to fully understand how this compound exerts its biological activities. Additionally, more research is needed to explore its potential applications in other fields, such as agriculture and food science.
Conclusion
3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent biological activities make it a promising candidate for the development of new drugs and therapies. The synthesis of this compound has been optimized to achieve high yields and purity. However, there are also some limitations associated with its use in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.

Synthesis Methods

The synthesis of 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-phenylethylamine with 2-methylbenzaldehyde in the presence of an acid catalyst to form 2-methyl-N-(2-phenylethyl)benzaldimine. This intermediate is then reacted with thiosemicarbazide in the presence of a base catalyst to form the final product, 3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess significant antimicrobial, antitumor, and anti-inflammatory activities. In addition, it has been reported to exhibit potent antioxidant and anticonvulsant properties. These biological activities make it a promising candidate for the development of new drugs and therapies.

properties

Product Name

3-(2-Methylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-(2-methylphenyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4S/c1-13-7-5-6-10-15(13)17-19-20-18-22(17)21-16(23-18)12-11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3

InChI Key

UGYSJESGBSJWFM-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C2=NN=C3N2N=C(S3)CCC4=CC=CC=C4

Origin of Product

United States

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